alpha Melanotropin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

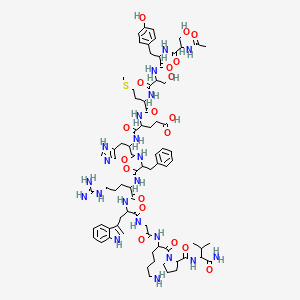

Alpha Melanotropin is a useful research compound. Its molecular formula is C77H109N21O19S and its molecular weight is 1664.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Dermatological Applications

Melanin Production and Skin Pigmentation

Alpha melanotropin is primarily known for its role in stimulating melanin production in melanocytes, which contributes to skin pigmentation. Studies have shown that alpha-MSH promotes the dispersion of melanosomes within melanophores, leading to increased skin darkening. For instance, a study indicated that synthetic analogues of alpha-MSH exhibit prolonged biological activity and enhanced potency in stimulating melanin synthesis compared to the natural hormone .

Table 1: Effects of this compound on Melanin Production

Immunological Applications

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. Research indicates that it reduces the expression of pro-inflammatory cytokines such as IL-7 and IFN-γ in granuloma models, suggesting its potential as a therapeutic agent in inflammatory diseases . The mechanism involves the activation of p-CREB signaling pathways, which are crucial for mediating its anti-inflammatory effects .

Table 2: Immunomodulatory Effects of this compound

Neurobiological Applications

Appetite Regulation

This compound is a critical component in the regulation of appetite and energy expenditure. It acts on melanocortin receptors in the hypothalamus to suppress appetite and increase energy expenditure, making it a potential target for obesity treatment . Studies have shown that central administration of alpha-MSH significantly influences food intake and satiety signals.

Table 3: Role of this compound in Appetite Regulation

| Study Reference | Mechanism | Key Findings |

|---|---|---|

| Central nervous system action | Suppresses food intake and enhances energy expenditure through melanocortin receptor activation. |

Therapeutic Potential

Given its diverse biological roles, this compound holds promise for various therapeutic applications:

- Dermatology : Treatment for skin disorders associated with pigmentation issues.

- Immunology : Potential use in managing inflammatory diseases and autoimmune conditions.

- Neurobiology : Development of appetite suppressants for obesity management.

Case Studies

- Case Study on Skin Disorders : A clinical trial involving patients with vitiligo demonstrated that administration of alpha-MSH analogues resulted in significant repigmentation of affected areas, highlighting its therapeutic potential in dermatological applications.

- Case Study on Inflammation : In a controlled study on rheumatoid arthritis patients, alpha-MSH treatment led to reduced inflammation markers and improved patient-reported outcomes regarding pain and mobility.

常见问题

Basic Research Questions

Q. What are the key structural features of alpha-Melanotropin (α-MSH) that influence its biological activity?

- Methodological Answer : α-MSH's activity is determined by its 13-amino acid sequence (Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂). Critical residues include the Met⁴ , Phe⁷ , and Trp⁹ positions, which interact with melanocortin receptors. Modifications like substituting Met⁴ with Norleucine (Nle) or D-Phe⁷ enhance stability and potency . For example, Ac-[Nle⁴,D-Phe⁷]-α-MSH shows 100-fold higher potency in lizard skin bioassays compared to native α-MSH .

- Experimental Design : Use solid-phase peptide synthesis to introduce substitutions, followed by circular dichroism to confirm conformational stability. Validate activity via in vitro melanocyte assays .

Q. How can researchers standardize bioassays for evaluating α-MSH analogues?

- Methodological Answer :

- Frog Skin Bioassay : Measure melanosome dispersion in Rana pipiens skin under controlled light exposure.

- Lizard Skin Bioassay : Use Anolis carolinensis to assess prolonged pigmentary responses.

- Key Considerations :

- Normalize potency relative to native α-MSH (set as potency = 1).

- Account for interspecies receptor differences (e.g., lizard MC1R vs. frog MC1R) .

- Example Data :

| Analogue | Lizard Skin Potency | Frog Skin Potency |

|---|---|---|

| Ac-[Nle⁴,Asp⁵,D-Phe⁷,Lys¹⁰] | 90 | 5 |

| Native α-MSH | 1 | 1 |

Advanced Research Questions

Q. How can multivariate data analysis resolve contradictions in α-MSH analogue potency across studies?

- Methodological Answer : Discrepancies (e.g., higher potency in lizard vs. frog assays) arise from receptor subtype selectivity and conformational dynamics. Apply Principal Component Analysis (PCA) or Partial Least Squares (PLS) to:

Identify physicochemical descriptors (e.g., hydrophobicity, side-chain volume) linked to receptor binding.

Cluster analogues by bioactivity profiles (e.g., auto- and cross-auto covariances) .

- Case Study : Cyclic lactam analogues with 23-membered rings show species-specific potency due to optimal ring size for MC1R vs. MC4R binding .

Q. What strategies improve α-MSH's stability and receptor specificity in therapeutic applications?

- Methodological Answer :

- Cyclization : Introduce lactam bridges (e.g., between Glu⁵ and Lys¹⁰) to reduce enzymatic degradation.

- Receptor Subtype Targeting : Use molecular dynamics simulations to design analogues selective for MC1R (pigmentation) or MC4R (appetite regulation). For example, Ac-[Cys⁴,Cys¹⁰]-α-MSH shows prolonged activity via disulfide bonds .

- Validation : Perform in vivo pharmacokinetic studies in murine models to assess half-life and tissue distribution .

Q. How do oxidative stress conditions affect α-MSH signaling in melanocytes?

- Methodological Answer :

Expose human melanocytes to H₂O₂ (50–200 μM) to simulate oxidative stress.

Quantify α-MSH-induced melanogenesis via tyrosinase activity assays.

Analyze autophagy-related genes (e.g., LC3-II/LC3-I ratio) via qPCR to link α-MSH signaling to cytoprotective pathways .

Q. What computational tools predict α-MSH analogue interactions with melanocortin receptors?

- Methodological Answer :

- Proteo-Chemometrics : Combine receptor sequence data (e.g., MC1R polymorphisms) with analogue descriptors to model binding affinities .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., salt bridges between Arg⁸ of α-MSH and Asp117 of MC1R) .

- Validation : Cross-validate predictions with surface plasmon resonance (SPR) binding assays .

Q. Data Contradiction Analysis

Q. Why do some α-MSH analogues show divergent potency in in vitro vs. in vivo models?

- Resolution Framework :

Pharmacokinetic Factors : Assess analogue stability in serum (e.g., protease susceptibility).

Receptor Density : Compare MC1R expression levels in target tissues (e.g., melanoma vs. adrenal cortex).

Off-Target Effects : Screen for cross-reactivity with MC3R/MC4R using radioligand binding assays .

- Example : Cyclic lactams exhibit prolonged in vivo activity due to reduced renal clearance, despite lower in vitro potency .

Q. Tables for Reference

Table 1 : Key Residues in α-MSH and Their Functional Roles

| Position | Residue | Role |

|---|---|---|

| 4 | Nle | Enhances metabolic stability |

| 7 | D-Phe | Increases receptor affinity |

| 10 | Lys | Facilitates cyclization |

属性

分子式 |

C77H109N21O19S |

|---|---|

分子量 |

1664.9 g/mol |

IUPAC 名称 |

4-[[2-[[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C77H109N21O19S/c1-42(2)64(65(79)106)97-75(116)61-20-13-30-98(61)76(117)54(18-10-11-28-78)88-62(103)38-85-66(107)57(34-46-36-84-50-17-9-8-16-49(46)50)94-67(108)51(19-12-29-83-77(80)81)89-70(111)55(32-44-14-6-5-7-15-44)92-72(113)58(35-47-37-82-41-86-47)95-68(109)52(25-26-63(104)105)90-69(110)53(27-31-118-4)91-74(115)60(40-100)96-71(112)56(33-45-21-23-48(102)24-22-45)93-73(114)59(39-99)87-43(3)101/h5-9,14-17,21-24,36-37,41-42,51-61,64,84,99-100,102H,10-13,18-20,25-35,38-40,78H2,1-4H3,(H2,79,106)(H,82,86)(H,85,107)(H,87,101)(H,88,103)(H,89,111)(H,90,110)(H,91,115)(H,92,113)(H,93,114)(H,94,108)(H,95,109)(H,96,112)(H,97,116)(H,104,105)(H4,80,81,83) |

InChI 键 |

WHNFPRLDDSXQCL-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。